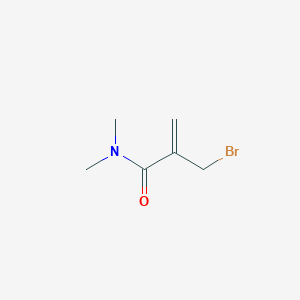
N,N-dimethyl-2-(bromomethyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(bromomethyl)-acrylamide is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
N,N-Dimethyl-2-(bromomethyl)-acrylamide can be synthesized through various methods, often involving the bromination of acrylamide derivatives. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity.
Polymerization Methods
-
Atom Transfer Radical Polymerization (ATRP) :
- Studies have shown that this compound can be polymerized using ATRP techniques, allowing for the creation of well-defined polymers with controlled molecular weights. The choice of solvent, initiator, and ligand significantly influences the polymerization process. For example, polymerizations conducted in water at room temperature can achieve high monomer conversions within minutes .
-
Living Radical Polymerization :
- The compound can also serve as a chain-transfer agent in living radical polymerization processes, facilitating the synthesis of functionalized macromonomers. This method is particularly useful for generating polymers with specific end functionalities, enhancing their applicability in various fields .
Functionalized Polymers
This compound is instrumental in producing functionalized polymers, which are crucial for numerous applications:
- Biomedical Applications : The ability to create polymers with specific functionalities allows for their use in drug delivery systems and tissue engineering scaffolds.
- Adhesives and Sealants : Its properties make it suitable for use in adhesives and sealants, where strong bonding and flexibility are required.
- Water Treatment : Polymers synthesized from this compound can be utilized as flocculants or precipitants in water treatment processes .
Case Studies
-
Polymer Synthesis for Drug Delivery :
Research has demonstrated the use of this compound in developing drug delivery systems that respond to environmental stimuli. These systems can release therapeutic agents in a controlled manner, improving treatment efficacy. -
Development of Smart Materials :
Polymers derived from this compound have been investigated for their potential in creating smart materials that change properties in response to external stimuli (e.g., temperature or pH changes). Such materials have applications in sensors and actuators.
Propiedades
Fórmula molecular |
C6H10BrNO |
|---|---|
Peso molecular |
192.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3 |
Clave InChI |
XUIWJKUHMHRTIU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















